molecular formula C19H30ClNO4 B4022965 1-Morpholin-4-ylpropan-2-yl 2-(4-tert-butylphenoxy)acetate;hydrochloride

1-Morpholin-4-ylpropan-2-yl 2-(4-tert-butylphenoxy)acetate;hydrochloride

Cat. No.: B4022965
M. Wt: 371.9 g/mol
InChI Key: DABZYUNCAYCRRA-UHFFFAOYSA-N
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Description

1-Morpholin-4-ylpropan-2-yl 2-(4-tert-butylphenoxy)acetate;hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-ylpropan-2-yl 2-(4-tert-butylphenoxy)acetate;hydrochloride typically involves the reaction of morpholine with 2-(4-tert-butylphenoxy)acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-ylpropan-2-yl 2-(4-tert-butylphenoxy)acetate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Morpholin-4-ylpropan-2-yl 2-(4-tert-butylphenoxy)acetate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-ylpropan-2-yl 2-(4-tert-butylphenoxy)acetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-tert-Butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride
  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

Uniqueness

1-Morpholin-4-ylpropan-2-yl 2-(4-tert-butylphenoxy)acetate;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as high stability and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-morpholin-4-ylpropan-2-yl 2-(4-tert-butylphenoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4.ClH/c1-15(13-20-9-11-22-12-10-20)24-18(21)14-23-17-7-5-16(6-8-17)19(2,3)4;/h5-8,15H,9-14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABZYUNCAYCRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)OC(=O)COC2=CC=C(C=C2)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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